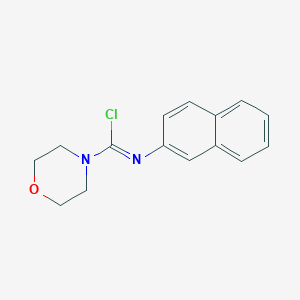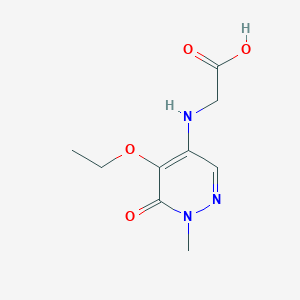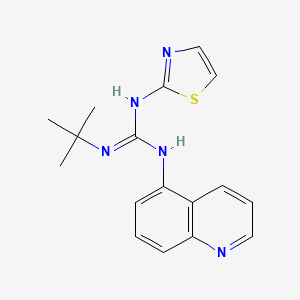![molecular formula C21H16O3 B14478510 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione CAS No. 67678-31-3](/img/structure/B14478510.png)
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,3-diphenyl-1-oxaspiro[35]nona-5,8-diene-2,7-dione is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione typically involves the reaction of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles. The reaction proceeds via p-quinone methides as intermediates, followed by 1,6-addition of the nucleophile to give diphenyl-(p-hydroxyphenyl)methyl derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium to form diphenyl-(p-hydroxyphenyl)methyl derivatives.
Oxidation and Reduction: The diene system can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Potassium cyanide, methylmagnesium iodide, methyl-lithium.
Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and ethanol.
Catalysts: Lewis acids such as aluminum chloride may be used to facilitate certain reactions.
Major Products
The major products formed from nucleophilic addition reactions are diphenyl-(p-hydroxyphenyl)methyl derivatives, which retain the spirocyclic structure and exhibit enhanced reactivity due to the presence of hydroxyl groups .
Scientific Research Applications
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules with spirocyclic frameworks.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione involves its interaction with nucleophiles, leading to the formation of p-quinone methides as intermediates. These intermediates undergo 1,6-addition reactions, resulting in the formation of diphenyl-(p-hydroxyphenyl)methyl derivatives . The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure suggests potential interactions with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione: Similar structure but lacks the methyl group at the 6-position.
3,3-Dimethyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione: Similar structure with methyl groups instead of phenyl groups
Uniqueness
6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione is unique due to the presence of both phenyl and methyl groups, which enhance its chemical reactivity and potential applications. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67678-31-3 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
6-methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione |
InChI |
InChI=1S/C21H16O3/c1-15-14-20(13-12-18(15)22)21(19(23)24-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
DXEQUWVIXLVOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(C=CC1=O)C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)




![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)


